REACTION_CXSMILES
|
[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4]>CC(=O)C(C)(C)C>[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4].[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CC(C)(C(C)(O)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(C)(O)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
O.CC(C)(C(C)(O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4]>CC(=O)C(C)(C)C>[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4].[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CC(C)(C(C)(O)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(C)(O)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
O.CC(C)(C(C)(O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |